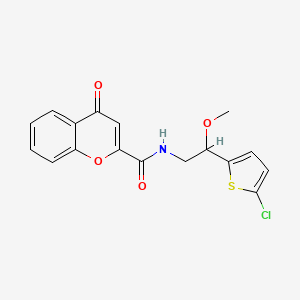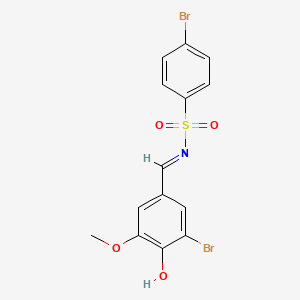
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that combines a thiophene ring with a chromene structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and chromene moieties suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride.
Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: This step involves the reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst.
Coupling with 4-oxo-4H-chromene-2-carboxylic acid: The final step involves coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chromene moiety can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the thiophene and chromene moieties. These structures are known to interact with various biological targets, potentially leading to applications in drug discovery and development.
Medicine
In medicine, compounds containing thiophene and chromene structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for similar therapeutic potentials.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conductive nature of thiophene derivatives and the photophysical properties of chromenes.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic amino acids, while the chromene moiety might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(2-(5-methylthiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide: Similar structure with a methyl group instead of chlorine.
N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)-4-oxo-4H-chromene-2-carboxamide: Similar structure with an ethoxy group instead of methoxy.
Uniqueness
The unique combination of the 5-chlorothiophene and 4-oxo-4H-chromene moieties in N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide provides distinct electronic and steric properties that can be exploited in various applications. The presence of the chlorine atom may enhance its reactivity and binding affinity in biological systems compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-22-14(15-6-7-16(18)24-15)9-19-17(21)13-8-11(20)10-4-2-3-5-12(10)23-13/h2-8,14H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFABXQEFGKMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)
![methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2751738.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2751743.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2751745.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)
![6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)
